

Purity and Assay of Commercial 1-Iodooctane: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1-Iodooctane

Cat. No.: B127717

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and assay of commercial **1-iodooctane**. It is intended to be a valuable resource for professionals in research, science, and drug development who utilize this compound in their work. This document outlines the typical purity of commercial **1-iodooctane**, discusses common impurities and degradation pathways, and provides detailed experimental protocols for its analysis.

Introduction to 1-Iodooctane

1-Iodooctane ($\text{CH}_3(\text{CH}_2)_7\text{I}$) is a valuable alkylating agent used in a variety of organic syntheses. Its utility in the formation of carbon-carbon and carbon-heteroatom bonds makes it a key reagent in the synthesis of pharmaceuticals and other complex organic molecules. The purity of **1-iodooctane** is critical, as impurities can lead to unwanted side reactions, reduced yields, and difficulties in product purification.

Purity of Commercial 1-Iodooctane

Commercial grades of **1-iodooctane** typically have a stated purity of 97-98%.^[1] The primary methods for assaying the purity of **1-iodooctane** are Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Many commercial preparations of **1-iodooctane** contain a stabilizer, such as copper, to inhibit decomposition.^[1]

Data on Commercial 1-Iodooctane Purity

The following table summarizes the typical purity specifications for commercial **1-iodooctane** from various suppliers.

Supplier/Source	Stated Purity	Analytical Method	Stabilizer
Sigma-Aldrich	98%	GC	Copper
TCI	>97.0%	GC	Copper chip
ChemScene	≥98%	Not Specified	Copper chip

Common Impurities and Degradation Pathways

The impurities in commercial **1-iodooctane** can originate from the synthetic route or from degradation of the product. Alkyl iodides are known to be sensitive to light and moisture, which can lead to the formation of various degradation products.^[2]

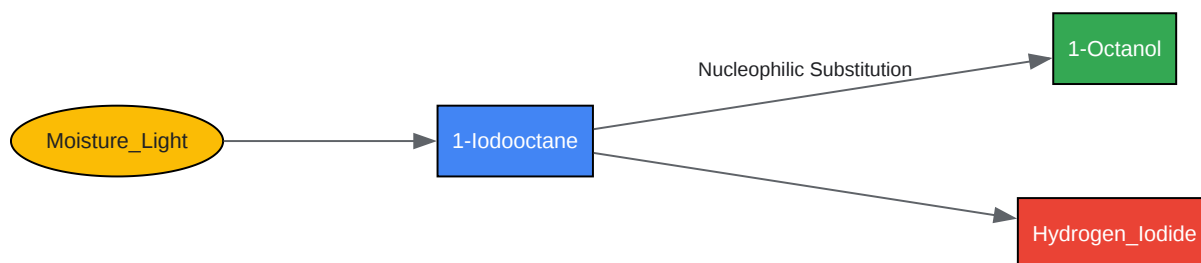
Potential Impurities

Based on the synthesis of similar iodoalkanes, the following are potential impurities in commercial **1-iodooctane**:^[2]

- **Starting Materials:** Unreacted starting materials from the synthesis process, such as 1-octanol or other octane derivatives.
- **Halogen Exchange Byproducts:** If the synthesis involves a halogen exchange reaction (e.g., Finkelstein reaction), byproducts such as 1-bromooctane or 1-chlorooctane may be present.
- **Elimination Products:** Small amounts of octene may be formed through elimination reactions during synthesis or storage.
- **Degradation Products:** The primary degradation product upon exposure to moisture is 1-octanol. Oxidation can lead to the formation of aldehydes or carboxylic acids.

Degradation Pathway

The primary degradation pathway for **1-iodooctane** involves nucleophilic substitution by water, especially in the presence of light, leading to the formation of 1-octanol and hydrogen iodide.



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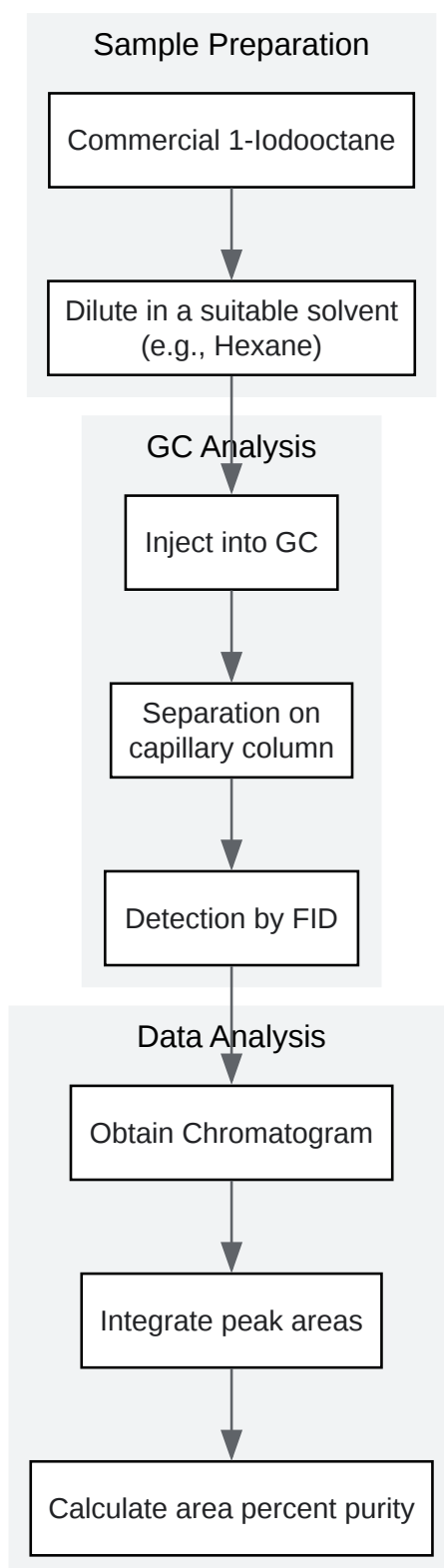
Caption: Degradation of **1-iodooctane**.

Experimental Protocols for Purity and Assay

Accurate determination of the purity of **1-iodooctane** is crucial for its application in synthesis. The following are detailed methodologies for the two most common analytical techniques.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds.



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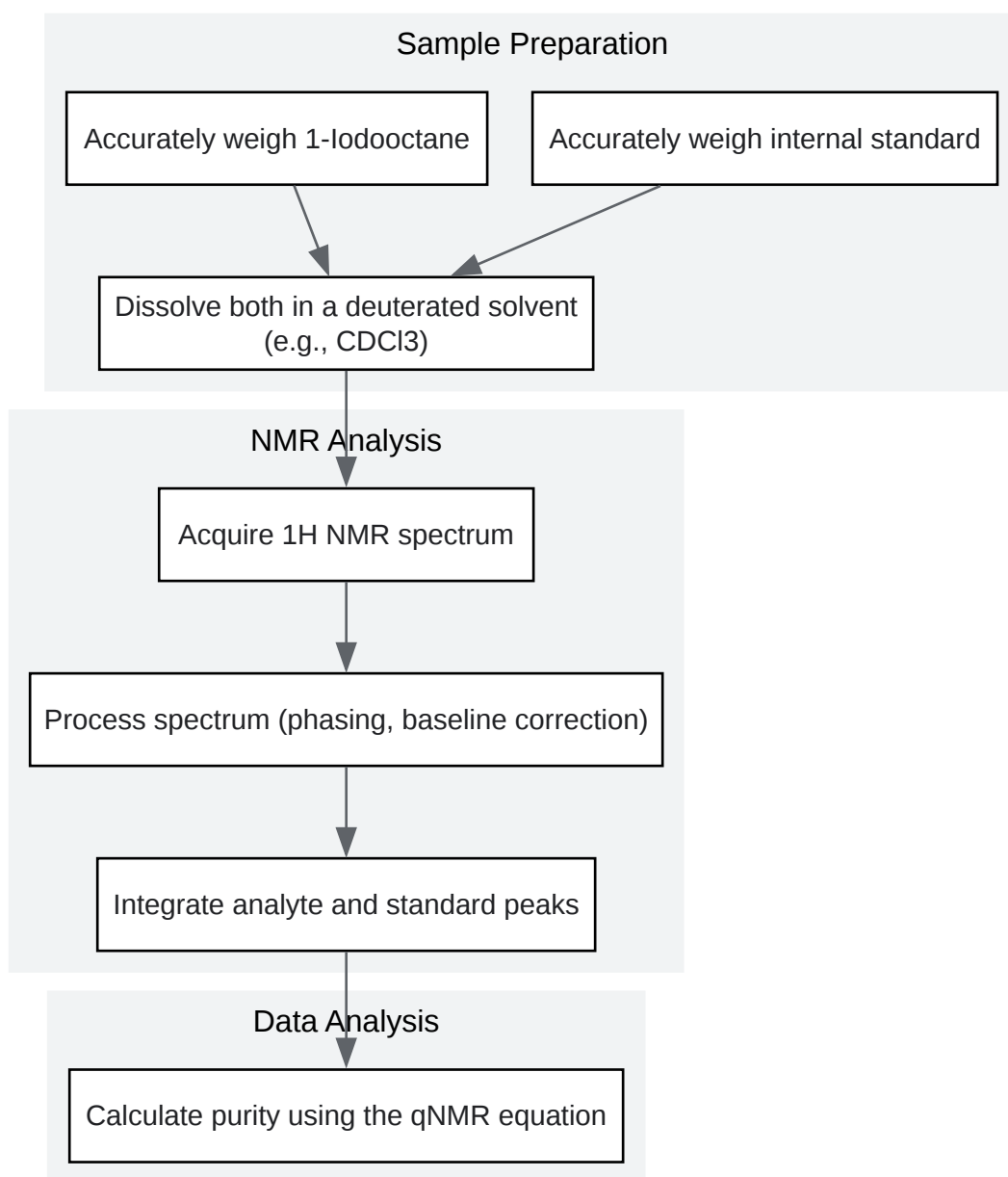
Caption: GC analysis workflow.

Parameter	Value
Column	Non-polar capillary column (e.g., DB-1, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature	250 °C
Injection Volume	1 µL
Split Ratio	50:1
Carrier Gas	Helium or Hydrogen, constant flow of 1 mL/min
Oven Program	Initial temperature 80 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min
Detector	Flame Ionization Detector (FID)
Detector Temperature	280 °C

Data Analysis: The purity of **1-iodooctane** is typically determined by calculating the area percentage of the **1-iodooctane** peak relative to the total area of all peaks in the chromatogram (excluding the solvent peak).[3]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, by comparing the integral of an analyte's signal to that of a certified internal standard.[4]



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Caption: qNMR analysis workflow.

Parameter	Recommendation
Spectrometer	400 MHz or higher
Solvent	Chloroform-d (CDCl ₃)
Internal Standard	A certified reference material with a known purity, that has a simple spectrum with peaks that do not overlap with the analyte signals (e.g., 1,4-Dinitrobenzene, Maleic anhydride).
Sample Preparation	Accurately weigh ~20 mg of 1-iodooctane and ~10 mg of the internal standard into a vial. Dissolve in ~0.7 mL of the deuterated solvent.
Acquisition	Use a 90° pulse, a relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest, and a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1).

Data Analysis: The purity of **1-iodooctane** is calculated using the following equation:[5]

$$\text{Purity (\% w/w)} = (I_{\text{analyte}} / I_{\text{std}}) * (N_{\text{std}} / N_{\text{analyte}}) * (MW_{\text{analyte}} / MW_{\text{std}}) * (m_{\text{std}} / m_{\text{analyte}}) * P_{\text{std}}$$

Where:

- I = Integral of the signal
- N = Number of protons giving rise to the signal
- MW = Molecular weight
- m = mass
- P = Purity of the standard
- analyte = **1-iodooctane**
- std = Internal standard

Conclusion

The purity of commercial **1-iodooctane** is a critical parameter for its successful application in organic synthesis. This guide has provided an overview of the typical purity levels, potential impurities, and degradation pathways. Detailed experimental protocols for GC and qNMR have been presented to enable researchers to accurately assess the quality of their **1-iodooctane**. By understanding and controlling for impurities, scientists can ensure the reliability and reproducibility of their experimental results.

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